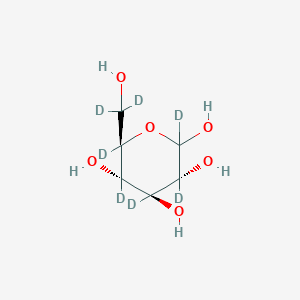
D-Glucose-1,2,3,4,5,6,6-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-1,2,3,4,5,6,6-d7: is a stable isotope-labeled compound of glucose, where seven hydrogen atoms are replaced with deuterium. This compound is a simple sugar containing six carbon atoms in a cyclic form. It is commonly used in various scientific research applications due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 involves the deuteration of glucose. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as a solvent. The reaction conditions often involve heating the mixture to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-1,2,3,4,5,6,6-d7 undergoes various chemical reactions similar to those of non-labeled glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is commonly used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose esters.
Aplicaciones Científicas De Investigación
D-Glucose-1,2,3,4,5,6,6-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular glucose uptake and utilization.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Applied in quality control processes to detect adulteration in food products.
Mecanismo De Acción
The mechanism of action of D-Glucose-1,2,3,4,5,6,6-d7 is similar to that of non-labeled glucose. It is metabolized through glycolysis and the Krebs cycle to produce energy in the form of adenosine triphosphate (ATP). The deuterium atoms do not significantly alter the metabolic pathways but allow for the tracking of glucose molecules in various biochemical processes .
Comparación Con Compuestos Similares
- D-Glucose-6,6-d2
- D-Glucose-d12
- D-Glucose-1-d1
- D-Glucose-13C6
Comparison: D-Glucose-1,2,3,4,5,6,6-d7 is unique due to the extensive deuteration, which provides a higher degree of isotopic labeling compared to other deuterated glucose compounds. This makes it particularly useful in detailed metabolic studies and applications requiring high sensitivity .
Propiedades
Número CAS |
23403-54-5 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
Clave InChI |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérico |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


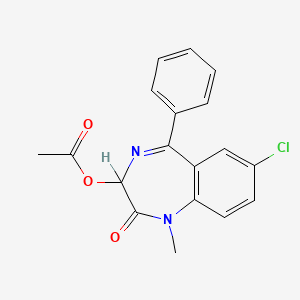
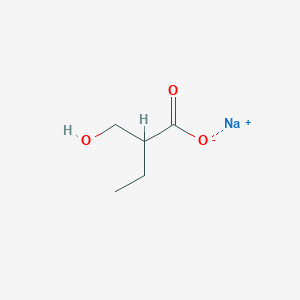
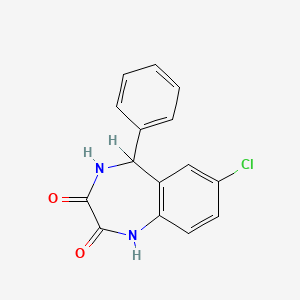




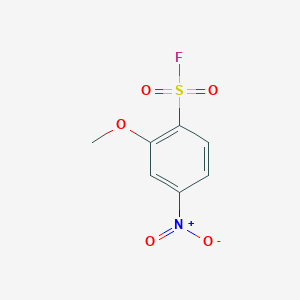
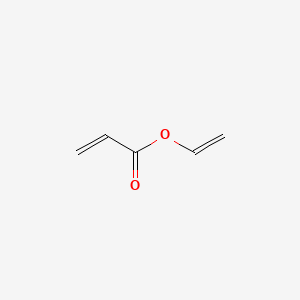



![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

